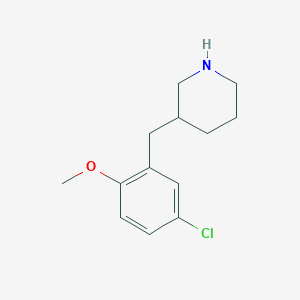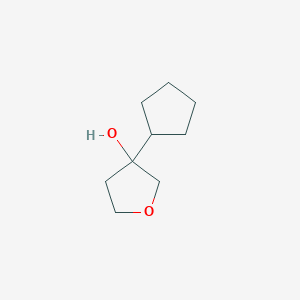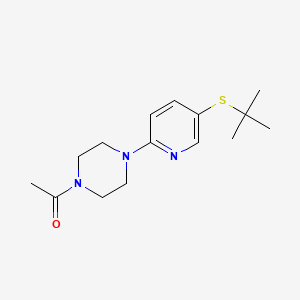
Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a formyl group, a methoxyphenyl group, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out under reflux conditions in an ethanol solvent. The resulting intermediate is then subjected to formylation using formic acid or formylating agents like Vilsmeier-Haack reagent to introduce the formyl group at the 4-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.
化学反应分析
Types of Reactions
Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-carboxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate.
Reduction: 4-hydroxymethyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The formyl group can interact with nucleophilic sites on proteins, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
相似化合物的比较
Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Ethyl 4-formyl-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and hydrogen bonding interactions.
Ethyl 4-formyl-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate: The presence of a chlorine atom can enhance its electron-withdrawing properties and potentially increase its reactivity in certain reactions.
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.
属性
分子式 |
C14H14N2O4 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC 名称 |
ethyl 4-formyl-1-(4-methoxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)13-10(9-17)8-16(15-13)11-4-6-12(19-2)7-5-11/h4-9H,3H2,1-2H3 |
InChI 键 |
WYLSPYRVNRRTET-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




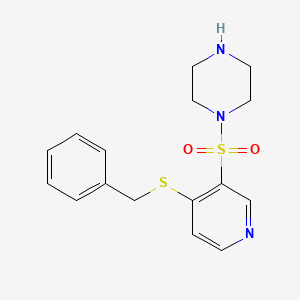
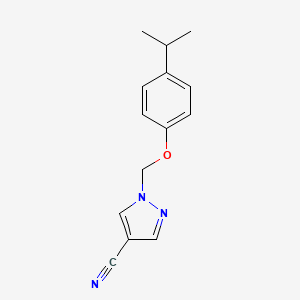
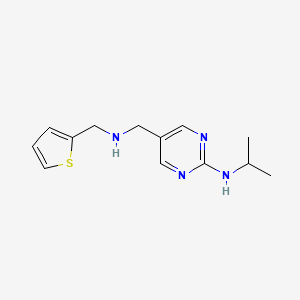
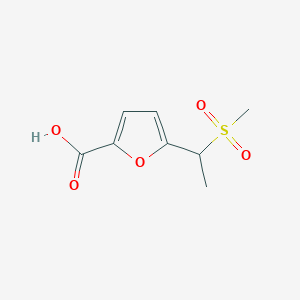
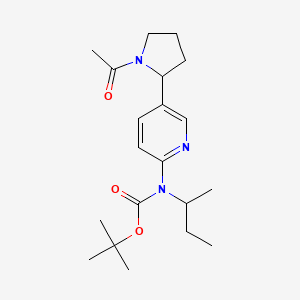
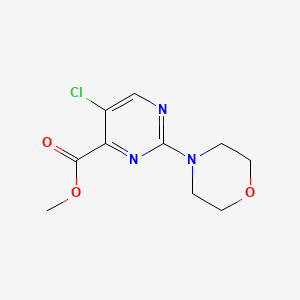

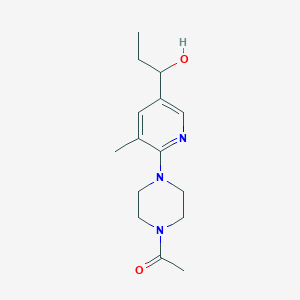
![4-Bromobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11809328.png)
